molecular formula C16H23N3O5S2 B3198556 2-(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 1015601-93-0

2-(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No.: B3198556
CAS No.: 1015601-93-0
M. Wt: 401.5 g/mol
InChI Key: CTYVDZFMWIBTRA-UHFFFAOYSA-N
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Description

The compound 2-(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide features a unique molecular architecture combining an isothiazolidin-3-one 1,1-dioxide (sultam) core with a 3-methylphenyl group substituted at the 4-position by a sulfonyl-linked 4-ethylpiperazine moiety. This structure confers distinct electronic and steric properties:

  • Sultam core: A cyclic sulfonamide known for metabolic stability and polarity due to the sulfonyl group .

Structural analysis of this compound has been facilitated by crystallographic tools such as the SHELX software suite, ensuring precise determination of bond lengths, angles, and conformational stability .

Properties

IUPAC Name

2-[4-(4-ethylpiperazin-1-yl)sulfonyl-3-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S2/c1-3-17-7-9-18(10-8-17)26(23,24)15-5-4-14(12-13(15)2)19-16(20)6-11-25(19,21)22/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYVDZFMWIBTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally related derivatives from a 2011 study (), which explored ethyl benzoate analogs with varied heterocyclic substituents. Key differences and implications are summarized below:

Structural and Functional Group Analysis

Compound Name Core Structure Substituents (R Group) Key Functional Groups
Target Compound Sultam 4-((4-Ethylpiperazin-1-yl)sulfonyl)-3-methylphenyl Sulfonyl, piperazine, methylphenyl
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate 4-(pyridazin-3-yl)phenethylamino Pyridazine, amino, ester
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate 4-(6-methylpyridazin-3-yl)phenethylamino Methylpyridazine, amino, ester
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl benzoate 4-(3-methylisoxazol-5-yl)phenethylthio Isoxazole, thioether, ester
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Ethyl benzoate 4-(3-methylisoxazol-5-yl)phenethoxy Isoxazole, ether, ester
Key Observations:

Core Structure: The sultam core in the target compound is more polar and rigid compared to the ethyl benzoate backbone of compounds. This rigidity may enhance metabolic stability but reduce conformational flexibility for target binding .

Substituent Effects :

  • 4-Ethylpiperazine : Unlike the pyridazine (I-6230) or isoxazole (I-6373) groups, the piperazine moiety introduces basicity, enabling protonation at physiological pH and enhancing solubility in acidic environments (e.g., lysosomal targeting).
  • 3-Methylphenyl Group : The methyl substituent introduces steric hindrance, which may limit binding to flat aromatic pockets compared to the planar pyridazine or isoxazole rings in compounds .

Functional Group Implications :

  • Sulfonyl vs. Thioether/Ether : The sulfonyl group’s electron-withdrawing nature may reduce nucleophilic reactivity compared to thioether (I-6373) or ether (I-6473) groups, enhancing chemical stability.
  • Sultam vs. Ester : The sultam’s cyclic sulfonamide is less prone to hydrolysis than the ester groups in compounds, suggesting superior pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-(4-((4-Ethylpiperazin-1-yl)sulfonyl)-3-methylphenyl)isothiazolidin-3-one 1,1-dioxide

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